molecular formula C17H28O2 B3117445 Heptadeca-8,11,14-trienoic acid CAS No. 22324-72-7

Heptadeca-8,11,14-trienoic acid

Cat. No.: B3117445
CAS No.: 22324-72-7
M. Wt: 264.4 g/mol
InChI Key: FAFSAZIEJFMBBY-UHFFFAOYSA-N
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Description

Heptadeca-8,11,14-trienoic acid is a trienoic fatty acid characterized by the presence of three double bonds located at positions 8, 11, and 14. It is a straight-chain fatty acid and is often referred to as norlinolenic acid .

Chemical Reactions Analysis

Heptadeca-8,11,14-trienoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding epoxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated fatty acids.

    Substitution: This involves the replacement of hydrogen atoms with other functional groups, such as halogens or hydroxyl groups.

Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Heptadeca-8,11,14-trienoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of heptadeca-8,11,14-trienoic acid involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and function. It also serves as a substrate for various enzymes, leading to the production of bioactive metabolites that can modulate inflammatory and oxidative pathways .

Comparison with Similar Compounds

Heptadeca-8,11,14-trienoic acid is unique due to its specific arrangement of double bonds. Similar compounds include:

    Linoleic acid: A polyunsaturated fatty acid with two double bonds at positions 9 and 12.

    Linolenic acid: A polyunsaturated fatty acid with three double bonds at positions 9, 12, and 15.

    Eicosapentaenoic acid: A polyunsaturated fatty acid with five double bonds at positions 5, 8, 11, 14, and 17.

The uniqueness of this compound lies in its specific double bond configuration, which imparts distinct chemical and biological properties .

Biological Activity

Heptadeca-8,11,14-trienoic acid, also known as (8Z,11Z,14Z)-heptadecatrienoic acid or norlinolenic acid, is a polyunsaturated fatty acid characterized by three double bonds located at the 8th, 11th, and 14th positions of its carbon chain. This compound has garnered interest in various fields of research due to its potential biological activities, particularly in anti-inflammatory and antioxidant mechanisms. This article provides a detailed overview of the biological activity of this compound, supported by data tables and research findings.

  • Molecular Formula : C17H28O2
  • Molecular Weight : 264.403 g/mol
  • CAS Number : 22324-72-7

This compound is believed to exert its biological effects through several mechanisms:

  • Membrane Fluidity : It integrates into cell membranes, influencing their fluidity and permeability. This property can affect various cellular processes including signal transduction and membrane protein function.
  • Precursor for Bioactive Lipids : The compound serves as a substrate for enzymes involved in lipid metabolism, leading to the production of bioactive lipid mediators that modulate inflammatory responses .
  • Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties that help mitigate oxidative stress within cells.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. A study reported its inhibitory effects on protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase, which are key enzymes involved in inflammatory pathways:

CompoundIC50 (µM)
This compound43.9
Linoleic acid45.5
Palmitic acid49.39

These values indicate that this compound has comparable potency to other fatty acids in inhibiting these enzymes .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated in vitro. The compound's ability to scavenge free radicals and reduce oxidative stress markers was demonstrated in cellular models. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various chronic diseases.

Case Studies

  • In Vitro Studies : In a controlled laboratory setting, this compound was tested for its effects on human endothelial cells subjected to oxidative stress. Results showed a significant reduction in markers of inflammation and oxidative damage when treated with this fatty acid compared to untreated controls.
  • Animal Models : Animal studies have further confirmed the anti-inflammatory effects of this compound. Mice administered this compound exhibited reduced levels of pro-inflammatory cytokines and improved recovery from induced inflammatory conditions .

Comparison with Similar Fatty Acids

This compound can be compared with other polyunsaturated fatty acids regarding their structural similarities and biological activities:

Fatty AcidStructureKey Activity
Linoleic AcidC18:2 (9Z,12Z)Anti-inflammatory
Alpha-Linolenic AcidC18:3 (9Z,12Z,15Z)Cardioprotective
Eicosapentaenoic AcidC20:5 (5Z,8Z,11Z,14Z,17Z)Anti-inflammatory

The unique arrangement of double bonds in this compound contributes to its distinct biological properties compared to these similar compounds .

Properties

IUPAC Name

heptadeca-8,11,14-trienoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h3-4,6-7,9-10H,2,5,8,11-16H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAFSAZIEJFMBBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70782942
Record name Heptadeca-8,11,14-trienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70782942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22324-72-7
Record name Heptadeca-8,11,14-trienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70782942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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